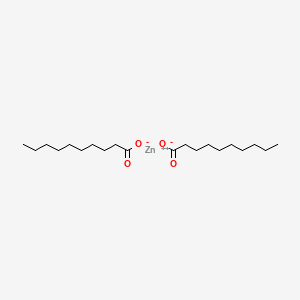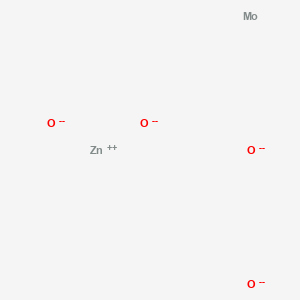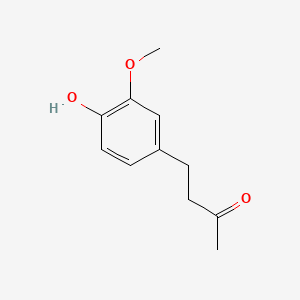
VX-702
Übersicht
Beschreibung
VX-702 is a small molecule investigational oral anti-cytokine therapy for the treatment of inflammatory diseases, specifically rheumatoid arthritis (RA) . It acts as a p38 MAP kinase inhibitor . It has been reported to have a 14-fold higher potency against p38α compared to p38β .
Molecular Structure Analysis
The molecular formula of VX-702 is C19H12F4N4O2 . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Chemical Reactions Analysis
VX-702 is an ATP-competitive inhibitor of p38α and p38β MAPK . It effectively inhibits LPS-stimulated TNF| [alpha]|, IL-6 and IL-1| [beta]| production .
Physical And Chemical Properties Analysis
VX-702 is a solid substance . It is insoluble in water but can be dissolved in DMSO and EtOH with ultrasonic .
Wissenschaftliche Forschungsanwendungen
VX-702: A Comprehensive Analysis of Scientific Research Applications
Rheumatoid Arthritis Treatment: VX-702 has been investigated as an oral anti-cytokine therapy for the treatment of inflammatory diseases, with a focus on rheumatoid arthritis (RA). It functions as a p38 MAP kinase inhibitor, which is crucial in controlling cellular responses to cytokines and stress. Clinical studies have assessed its efficacy and safety in patients with active, moderate-to-severe RA over 12-week periods .
Combination Therapy Potential: There is potential for VX-702 to be used in combination with methotrexate, a commonly used therapy for RA. This could enhance treatment effectiveness by targeting different pathways involved in the disease process .
Inhibition of Cytokine Production: VX-702 has been shown to inhibit the production of key cytokines such as IL-6, IL-1β, and TNF-α, which are involved in the inflammatory response. This action makes it a valuable candidate for further research in inflammatory conditions .
Platelet Function Improvement: Research indicates that VX-702 may improve platelet function by inhibiting the ATP binding to the p38MAPK binding site. This could have implications for conditions where platelet function is compromised .
Pharmacodynamics and Safety Profile: The pharmacodynamics and safety profile of VX-702 have been evaluated in clinical settings, providing important data on its behavior within the body and its potential side effects or risks .
Wirkmechanismus
Target of Action
VX-702 is a small molecule investigational oral anti-cytokine therapy primarily used for the treatment of inflammatory diseases, specifically rheumatoid arthritis (RA) . It acts as a p38 MAP kinase inhibitor . The primary targets of VX-702 are Mitogen-activated protein kinase 14 (MAPK14) , Tumor necrosis factor (TNF) , Interleukin-1 beta (IL-1β) , and Interleukin-6 (IL-6) . These targets play a crucial role in the inflammatory response, and their inhibition can help manage inflammatory conditions like RA .
Mode of Action
VX-702 interacts with its targets by inhibiting the p38 MAP kinase pathway . This inhibition effectively reduces the production of TNFα, IL-6, and IL-1β, which are stimulated by lipopolysaccharides (LPS) . By reducing the production of these pro-inflammatory cytokines, VX-702 can help control the inflammatory response .
Biochemical Pathways
The primary biochemical pathway affected by VX-702 is the p38 MAP kinase pathway . This pathway plays a crucial role in the inflammatory response, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines . The downstream effects of this include a reduction in inflammation and potentially an improvement in the symptoms of inflammatory diseases like
Safety and Hazards
Zukünftige Richtungen
In the future, VX-702 may be investigated for combination with methotrexate, a commonly used therapy for RA . There are ongoing clinical trials with small-molecule TNF-α-converting enzyme, p38 mitogen-activated protein kinase, and phosphodiesterase inhibitors that specifically interrupt the synthesis and signaling pathways for TNF-α and downstream pro-inflammatory molecules such as IL-1, IL-6, nitric oxide synthase, and cyclooxygenase-2 .
Eigenschaften
IUPAC Name |
6-(N-carbamoyl-2,6-difluoroanilino)-2-(2,4-difluorophenyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F4N4O2/c20-9-4-5-10(14(23)8-9)16-11(18(24)28)6-7-15(26-16)27(19(25)29)17-12(21)2-1-3-13(17)22/h1-8H,(H2,24,28)(H2,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSRKRZDBHOFAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)N(C2=NC(=C(C=C2)C(=O)N)C3=C(C=C(C=C3)F)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50963974 | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
This p38 MAP kinase inhibitor effectively inhibits LPS-stimulated TNF|[alpha]|, IL-6 and IL-1|[beta]| production. | |
| Record name | VX-702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
VX-702 | |
CAS RN |
479543-46-9, 745833-23-2 | |
| Record name | VX 702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479543469 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0745833232 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | VX-702 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05470 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-(2,4-Difluorophenyl)-6-{(2,6-difluorophenyl)[hydroxy(imino)methyl]amino}pyridine-3-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50963974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VX-702 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VX-702 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/527E7SK68P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: VX-702 functions as a selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), particularly the p38α isoform. [, ] This interaction disrupts downstream signaling pathways responsible for the production of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). [] By inhibiting p38 MAPK, VX-702 aims to suppress the inflammatory cascade. []
ANone: Unfortunately, specific details like the molecular formula, weight, and spectroscopic data for VX-702 are not readily available in the provided research papers. These details are often considered proprietary information by pharmaceutical companies.
A: While VX-702 demonstrated an ability to reduce biomarkers of inflammation in the short term, its clinical efficacy in treating rheumatoid arthritis was deemed modest in two double-blind, placebo-controlled studies. [] Response rates, measured using the American College of Rheumatology criteria (ACR20), did not achieve statistical significance at the highest doses tested. [] This suggests that p38 MAPK inhibition alone might not provide sufficient long-term suppression of chronic inflammation in this disease. []
ANone: The provided research papers do not discuss clinical trial results for VX-702 in the context of ACS. Therefore, we cannot draw any conclusions about its efficacy in treating this condition.
A: Research indicates that VX-702 does not significantly interfere with platelet aggregation, even when induced by agonists like thrombin, collagen, or U46619. [] This suggests that, unlike aspirin, VX-702's inhibition of p38 MAPK does not significantly impact thromboxane production in platelets, and therefore, might not increase the risk of bleeding. []
A: Studies show that adding VX-702 to platelets stored in cold or thermocycled conditions for extended periods (14 days) improves various in vitro parameters and enhances their circulation in a mouse model. [] VX-702 reduced the expression of activation and apoptosis markers, improved mitochondrial function, and mitigated lactate accumulation. [, ] This suggests a potential for VX-702 to improve the quality and efficacy of platelets stored under these challenging conditions.
A: Research using a bleomycin-induced lung fibrosis model in mice suggests that MKP1, a phosphatase that dephosphorylates p38α, plays a crucial role in fibrosis resolution. [] Fibroblast-specific deletion of MKP1 hampered the spontaneous resolution of fibrosis, but this was restored by treating the mice with the p38α inhibitor VX-702. [] This implies that inhibiting p38α with VX-702 can promote fibrosis resolution, at least in this specific context.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Bromophenyl)methyl-(1,2,4-triazol-4-yl)amino]benzonitrile](/img/structure/B1684272.png)


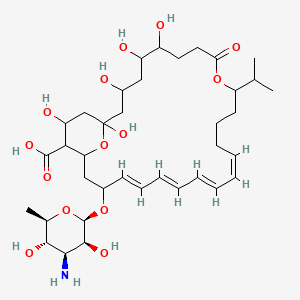
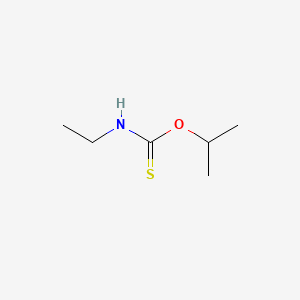

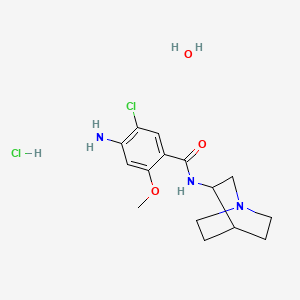
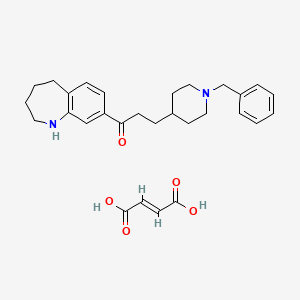
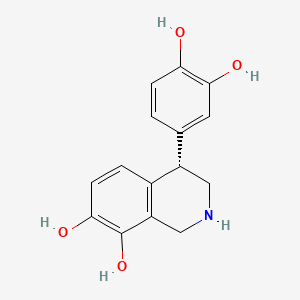
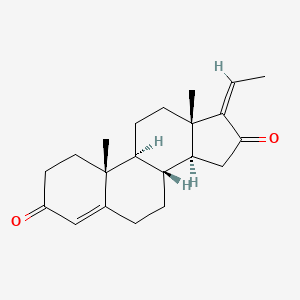
![N-(3-(5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl)propane-1-sulfonamide](/img/structure/B1684289.png)
